molecular formula C11H11NO B2493376 4-(4-Methylphenyl)-4-oxobutanenitrile CAS No. 55234-57-6

4-(4-Methylphenyl)-4-oxobutanenitrile

Cat. No. B2493376
CAS RN: 55234-57-6
M. Wt: 173.215
InChI Key: CUVQRUCHJWFRLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Methylphenyl)-4-oxobutanenitrile can be achieved through various methods. A notable approach involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride, producing versatile derivatives that serve as precursors for the synthesis of polyfunctionally substituted heterocycles (Khalik, 1997). Another method involves Knoevenagel condensation between aldehydes and 3-oxobutanenitrile, demonstrating the compound's utility in generating complex molecular structures (Han et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(4-Methylphenyl)-4-oxobutanenitrile has been detailed through various spectroscopic techniques. Studies have confirmed the structure of related compounds through IR, NMR, and X-ray diffraction studies, providing insight into the compound's molecular geometry and electronic structure (Raju et al., 2015).

Chemical Reactions and Properties

This compound exhibits a range of reactivities that make it a valuable intermediate in organic synthesis. It has been used in the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting its versatility in heterocyclic synthesis (Khalik, 1997). Additionally, its derivatives have been explored for anti-inflammatory activity, although none matched the activity of standard compounds, underscoring the importance of structural variation in medicinal chemistry (Kuchař et al., 1995).

Physical Properties Analysis

The physical properties of 4-(4-Methylphenyl)-4-oxobutanenitrile and its derivatives, such as melting points, boiling points, and solubility, are crucial for its handling and application in synthesis. While specific physical properties are not detailed in the available literature, they are typically inferred from related compounds and are critical for practical applications in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various reagents, define the utility of 4-(4-Methylphenyl)-4-oxobutanenitrile in synthetic chemistry. Its ability to undergo condensation reactions, act as a precursor for heterocyclic compounds, and participate in annulation reactions highlights its chemical versatility (Khalik, 1997; Han et al., 2015).

Scientific Research Applications

Synthesis of Heterocycles

  • 4-Phenyl-3-oxobutanenitrile derivatives are used for synthesizing a variety of polyfunctionally substituted heterocycles, demonstrating their versatility in chemical synthesis (Khalik, 1997).

Antiviral and Anticancer Activities

  • Molecular docking studies on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives showed potential antiviral and anticancer activities, highlighting their significance in pharmaceutical research (Yaccoubi et al., 2022).

Novel Compounds Synthesis

  • The compound has been used in the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing its utility in creating new chemical entities (Han et al., 2015).

Studying Molecular Interactions

  • Research on β-ketoarylhydrazones, including 4-phenyl-3-oxobutanenitrile derivatives, has contributed to understanding intramolecular hydrogen bonding and other molecular interactions, useful in structural chemistry (Bertolasi et al., 1999).

Novel Pyridazinones Synthesis

  • 4-Aryl-3-bis(methylthio)methylene-4-oxobutanenitriles have been used to synthesize novel pyridazinones, indicating their role in developing new therapeutic agents (Singh et al., 1988).

properties

IUPAC Name

4-(4-methylphenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQRUCHJWFRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-4-oxobutanenitrile

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